molecular formula C9H8N2O2S B1338040 methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate CAS No. 64375-41-3

methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B1338040
CAS No.: 64375-41-3
M. Wt: 208.24 g/mol
InChI Key: OWOQAGPFQFJSJX-UHFFFAOYSA-N
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Description

Methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-mercaptobenzimidazole with methyl chloroformate in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions typically involve the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-mercapto-1H-benzo[d]imidazole-6-carboxylate
  • Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate

Uniqueness

Methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the thioxo group. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

IUPAC Name

methyl 2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-6-7(4-5)11-9(14)10-6/h2-4H,1H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOQAGPFQFJSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510103
Record name Methyl 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64375-41-3
Record name Methyl 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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